molecular formula C15H18O3 B1323839 trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-14-5

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323839
CAS No.: 733741-14-5
M. Wt: 246.3 g/mol
InChI Key: CRUKTNRPTRXQRA-CHWSQXEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzoyl and carboxylic acid functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .

Properties

IUPAC Name

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUKTNRPTRXQRA-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641337
Record name (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-14-5
Record name (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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